4-Chloro-alpha-pvp

Description

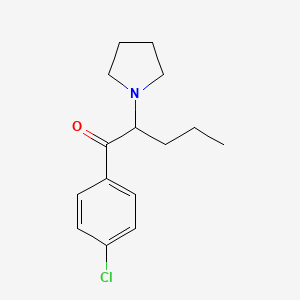

4-Chloro-alpha-PVP (4-chloro-α-pyrrolidinovalerophenone) is a synthetic cathinone belonging to the pyrrolidinophenone class. Structurally, it features a chlorinated phenyl ring attached to a pyrrolidine-substituted valerophenone backbone, making it a halogenated analogue of alpha-PVP (α-pyrrolidinopentiophenone) . As a stimulant, it shares pharmacological properties with other cathinones, such as inhibiting monoamine reuptake transporters, leading to increased dopamine, norepinephrine, and serotonin levels.

Properties

CAS No. |

5881-77-6 |

|---|---|

Molecular Formula |

C15H20ClNO |

Molecular Weight |

265.78 |

IUPAC Name |

1-(4-chlorophenyl)-2-pyrrolidin-1-ylpentan-1-one |

InChI |

InChI=1S/C15H20ClNO/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3 |

InChI Key |

NIGBFBTVONRYQN-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2 |

Canonical SMILES |

CCCC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2 |

Other CAS No. |

5881-77-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Alpha-PVP (α-PVP)

- Chemical Structure : Alpha-PVP lacks the chlorine substitution at the para position of the phenyl ring, distinguishing it from 4-Chloro-alpha-PVP.

- Forensic Prevalence : Alpha-PVP has been widely documented in drug-related fatalities, while this compound is emerging in forensic reports, particularly in cases involving polysubstance use .

4-Chloropentedrone

- Chemical Structure: A chlorinated cathinone with a methylamino group instead of a pyrrolidine ring.

- Pharmacological Profile : The absence of the pyrrolidine moiety reduces its affinity for dopamine transporters compared to this compound, resulting in milder stimulant effects .

- Legal Status : Scheduled similarly to this compound under analog acts .

4-Fluoro-PV8 (4-Fluoro-α-pyrrolidinoheptiophenone)

- Structural Differences : Features a fluorine atom and a longer heptane chain, increasing molecular weight and possibly altering receptor binding kinetics.

- Effects: Limited data suggest prolonged stimulant effects compared to this compound, though clinical reports are sparse .

Other Cathinones (Methylone, Pentylone)

- Mechanistic Contrast: Methylone and pentylone are methylenedioxy-substituted cathinones with entactogen effects (serotonin dominance), unlike the dopamine-driven stimulation of this compound .

- Forensic Data : Methylone is frequently detected in "bath salt" formulations, whereas this compound is more often linked to synthetic opioid co-ingestion (e.g., fentanyl analogs) .

Pharmacological and Forensic Considerations

Table 1: Key Comparisons of this compound and Analogues

| Compound | Substituent | Primary Mechanism | Potency (Relative) | Common Adverse Effects |

|---|---|---|---|---|

| This compound | Chlorine, pyrrolidine | NDRI | High | Tachycardia, hypertension |

| Alpha-PVP | None (base structure) | NDRI | Moderate-High | Agitation, psychosis |

| 4-Chloropentedrone | Chlorine, methylamino | NDRI | Moderate | Insomnia, tremors |

| 4-Fluoro-PV8 | Fluorine, heptane chain | NDRI (presumed) | Unknown | Limited data |

| Methylone | Methylenedioxy | SERT > DAT | Moderate | Hyperthermia, serotonin syndrome |

Forensic Prevalence:

- This compound has been identified in postmortem cases across 10 U.S. states, often alongside potent opioids like carfentanil and acryl fentanyl .

- Its detection in suspected “bath salt” cases underscores its role in the evolving NPS market .

Legal and Regulatory Status

Table 2: Regulatory Classification (Selected Jurisdictions)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.